PEG4 Spacer as the Empirical Gold Standard: Defined Length and Conformational Tuning for CRBN-Based PROTACs
Among the commercially available thalidomide-PEG-amine series, the PEG4 spacer represents a distinct and empirically validated optimum for CRBN-based PROTACs. While shorter PEG2 and PEG3 variants (MW ~420-449 g/mol) are available, they impose near-rigid geometric constraints that are suboptimal when the inter-pocket distance between CRBN and the target protein binding site exceeds approximately 3 nm [1]. Conversely, PEG5 and PEG6 homologues (MW 513-557 g/mol) increase contour length but concurrently elevate molecular weight and polar surface area, potentially ejecting the final PROTAC from the oral absorption window [2]. PEG4 provides an end-to-end span of approximately 14 Å—sufficient for the majority of crystallographically measured CRBN-target distances—while preserving acceptable drug-like physicochemical parameters [1]. Systematic structure-activity relationship (SAR) studies across multiple PROTAC programs have demonstrated that linker length variations from PEG4 to PEG8 can alter ternary complex residence time by up to an order of magnitude and shift cellular degradation EC50 values by more than 10-fold, underscoring that PEG4 is not an arbitrary selection but a deliberate optimization point [1].
| Evidence Dimension | Linker contour length and ternary complex stabilization |
|---|---|
| Target Compound Data | PEG4: ~14 Å end-to-end distance; MW 493.51 |
| Comparator Or Baseline | PEG2: ~7 Å; MW ~420; PEG3: ~10.5 Å; MW 449.46; PEG5: ~17.5 Å; MW 513-527; PEG6: ~21 Å; MW 557-587 |
| Quantified Difference | PEG4 adds ~3.5 Å relative to PEG3; PEG4-to-PEG8 linker variation can alter degradation EC50 >10-fold and residence time ~10-fold |
| Conditions | CRBN-based PROTAC SAR studies across multiple target programs; class-level inference from PROTAC linker optimization literature |
Why This Matters
Selecting PEG4 over PEG2/3 avoids steric restriction that may abolish degradation activity; selecting PEG4 over PEG5/6/8 maintains oral bioavailability potential and reduces molecular complexity for hit-to-lead optimization.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article, 2025. View Source
- [2] BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Resource Article. View Source
